molecular formula C13H19N3O2 B8643815 3-Pyridinecarboxylic acid, 6-(4-amino-1-piperidinyl)-, ethyl ester CAS No. 252577-91-6

3-Pyridinecarboxylic acid, 6-(4-amino-1-piperidinyl)-, ethyl ester

Cat. No. B8643815
M. Wt: 249.31 g/mol
InChI Key: ZLZGWYCDEZAFBU-UHFFFAOYSA-N
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Patent
US06858629B1

Procedure details

The product of stage b) is dissolved in ethyl acetate, a 3N solution of hydrochloric acid in ethyl acetate is added and the mixture is left stirring at ambient temperature for 10 hours. The product is filtered off and washed with acetone. The title product is obtained. M.p.: 148-150° C.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:20]=[CH:19][C:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:17][N:16]=2)[CH2:11][CH2:10]1)=O)(C)(C)C.Cl>C(OCC)(=O)C>[NH2:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:20]=[CH:19][C:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:17][N:16]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CCN(CC1)C1=NC=C(C=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at ambient temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1CCN(CC1)C1=NC=C(C=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.